molecular formula C15H19N3OS B2974950 2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 401590-91-8

2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No. B2974950
CAS RN: 401590-91-8
M. Wt: 289.4
InChI Key: ORAVLSXEEUZPAJ-UHFFFAOYSA-N
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Description

2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is not fully understood. However, it has been suggested that the compound may act by inhibiting various enzymes and pathways involved in cancer cell growth and proliferation. It has also been shown to have anti-inflammatory effects by modulating the expression of various cytokines and chemokines.
Biochemical and Physiological Effects:
Studies have shown that 2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone has significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and improve cognitive function in animal models of neurological disorders. It has also been shown to have a protective effect on the liver and kidneys.

Advantages and Limitations for Lab Experiments

The advantages of using 2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone in lab experiments include its high purity and yield, as well as its potential applications in various fields of scientific research. However, its limitations include its low solubility in water and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone. These include further studies on its use as an anti-cancer agent, its potential applications in drug delivery systems, and its use as a therapeutic agent for neurological disorders. Additionally, studies on its potential side effects and toxicity are necessary to ensure its safety for human use.
Conclusion:
In conclusion, 2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a promising chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are necessary to fully understand its potential and ensure its safety for human use.

Synthesis Methods

The synthesis of 2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone involves the reaction of 5-methyl-1H-benzo[d]imidazole-2-thiol with piperidine-1-carboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to obtain the desired product in high yield and purity.

Scientific Research Applications

2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone has shown potential applications in various fields of scientific research. It has been extensively studied for its anti-cancer activity, anti-inflammatory properties, and potential use as an anti-oxidant. It has also been investigated for its use in drug delivery systems and as a potential therapeutic agent for neurological disorders.

properties

IUPAC Name

2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-11-5-6-12-13(9-11)17-15(16-12)20-10-14(19)18-7-3-2-4-8-18/h5-6,9H,2-4,7-8,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORAVLSXEEUZPAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

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